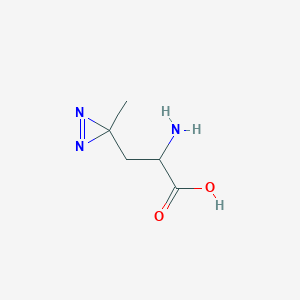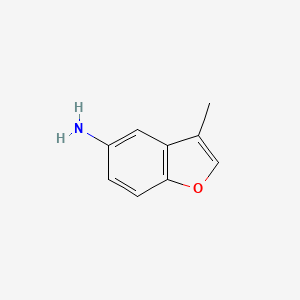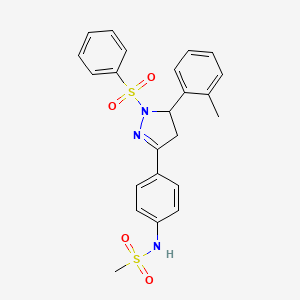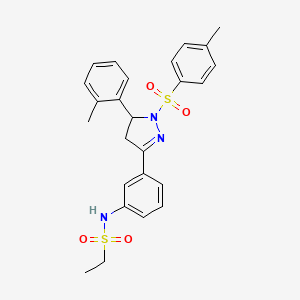
3-(3-methyl-3-diazirinyl)-DL-alanine
描述
3-(3-methyl-3-diazirinyl)-DL-alanine is a synthetic amino acid derivative characterized by the presence of a diazirine ring. This compound is notable for its photoreactive properties, making it a valuable tool in biochemical and molecular biology research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3-diazirinyl)-DL-alanine typically involves the introduction of a diazirine ring into the alanine structure. The process begins with the preparation of 3-methyl-diazirine, which is then coupled with alanine under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
3-(3-methyl-3-diazirinyl)-DL-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the diazirine ring, leading to the formation of different derivatives.
Substitution: The diazirine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and substituted derivatives.
科学研究应用
3-(3-methyl-3-diazirinyl)-DL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and molecular interactions.
Biology: Employed in protein crosslinking studies to investigate protein-protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-methyl-3-diazirinyl)-DL-alanine involves the photoreactive properties of the diazirine ring. Upon exposure to ultraviolet light, the diazirine ring undergoes a photolysis reaction, releasing nitrogen gas and forming a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it a powerful tool for studying molecular interactions .
相似化合物的比较
Similar Compounds
3-(3-methyl-3-diazirinyl)-propanoic acid: Another diazirine-containing compound with similar photoreactive properties.
L-photo-leucine: A synthetic derivative of leucine with a diazirine ring, used in similar applications for studying protein interactions.
Uniqueness
3-(3-methyl-3-diazirinyl)-DL-alanine is unique due to its specific structure and the presence of both the diazirine ring and the alanine backbone. This combination allows for versatile applications in various fields of research, making it a valuable tool for scientists.
属性
IUPAC Name |
2-amino-3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDGTVDJKACQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)
![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)
![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)

![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)


![N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288339.png)

![(3S,8R,9S,10R,13S,14S)-17-(1H-Benzo[D]imidazol-1-YL)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B3288352.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide](/img/structure/B3288360.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3288370.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide](/img/structure/B3288375.png)
![2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3288383.png)
